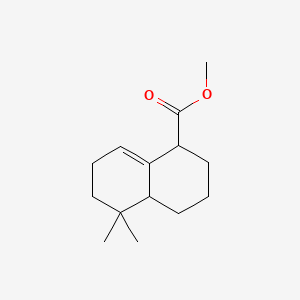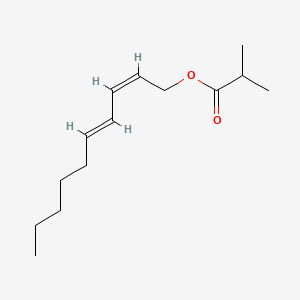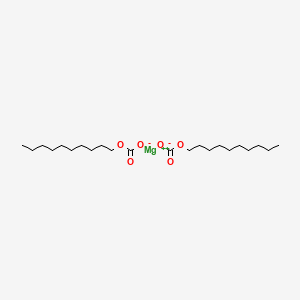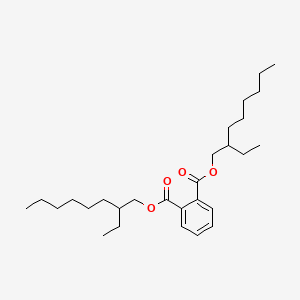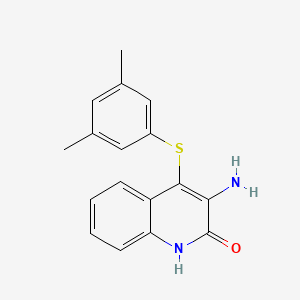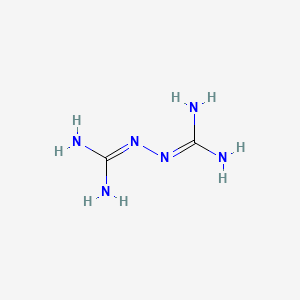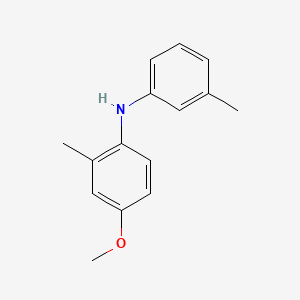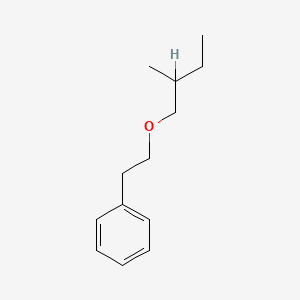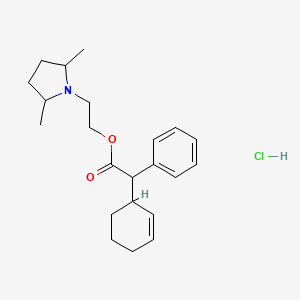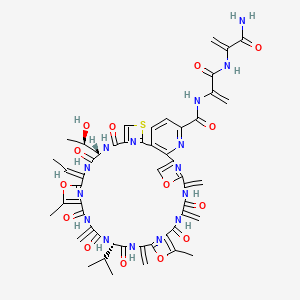
(4-Ethyl-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-3-nitrophenyl)methanol is an organic compound characterized by the presence of an ethyl group and a nitro group attached to a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-3-nitrophenyl)methanol typically involves the nitration of (4-Ethylphenyl)methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the methanol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure the efficient production of the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Formation of (4-Ethyl-3-nitrobenzaldehyde) or (4-Ethyl-3-nitrobenzoic acid).
Reduction: Formation of (4-Ethyl-3-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-Ethyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethyl-3-nitrophenyl)methanol depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ethyl and methanol groups may also contribute to the compound’s overall activity by influencing its solubility and reactivity.
Comparación Con Compuestos Similares
- (4-Methyl-3-nitrophenyl)methanol
- (4-Ethyl-2-nitrophenyl)methanol
- (4-Ethyl-3-nitrobenzyl alcohol)
Comparison: (4-Ethyl-3-nitrophenyl)methanol is unique due to the specific positioning of the ethyl and nitro groups on the benzene ring, which influences its chemical reactivity and potential applications. Compared to (4-Methyl-3-nitrophenyl)methanol, the ethyl group provides different steric and electronic effects, potentially leading to variations in biological activity and industrial utility.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(4-ethyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-5,11H,2,6H2,1H3 |
Clave InChI |
KMULFMUXXKTOSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


